molecular formula C20H24N4O5 B11567365 N-({N'-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

N-({N'-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11567365
M. Wt: 400.4 g/mol
InChI Key: WSOXIZKSZNHPIN-FSJBWODESA-N
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Description

N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a hydrazinecarbonyl moiety, and a trimethoxybenzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-aminobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

  • Reduction: : Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Nitro derivatives of the aminophenyl group.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for further investigation in pharmacology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide exerts its effects involves its interaction with various molecular targets. The aminophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinecarbonyl moiety may form covalent bonds with biological molecules, leading to the modulation of their function. The trimethoxybenzamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H24N4O5

Molecular Weight

400.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H24N4O5/c1-12(13-5-7-15(21)8-6-13)23-24-18(25)11-22-20(26)14-9-16(27-2)19(29-4)17(10-14)28-3/h5-10H,11,21H2,1-4H3,(H,22,26)(H,24,25)/b23-12+

InChI Key

WSOXIZKSZNHPIN-FSJBWODESA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=C(C=C2)N

Origin of Product

United States

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